Product packaging for Gsto-IN-2(Cat. No.:)

Gsto-IN-2

Cat. No.: B10800829
M. Wt: 620.8 g/mol
InChI Key: GEYBDXYFLCDBPT-RHGDXGROSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Gsto-IN-2 is a useful research compound. Its molecular formula is C33H52N2O9 and its molecular weight is 620.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H52N2O9 B10800829 Gsto-IN-2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C33H52N2O9

Molecular Weight

620.8 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2S)-3-carboxy-1-[[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C33H52N2O9/c1-18(4-11-28(37)38)22-7-8-23-21-6-5-19-16-20(12-14-32(19,2)24(21)13-15-33(22,23)3)44-31(43)26(17-29(39)40)35-27(36)10-9-25(34)30(41)42/h18-26H,4-17,34H2,1-3H3,(H,35,36)(H,37,38)(H,39,40)(H,41,42)/t18-,19-,20-,21+,22-,23+,24+,25+,26+,32+,33-/m1/s1

InChI Key

GEYBDXYFLCDBPT-RHGDXGROSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)[C@H](CC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C(CC(=O)O)NC(=O)CCC(C(=O)O)N)C)C

Origin of Product

United States

Foundational & Exploratory

what is Gsto-IN-2 mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Mechanism of Action of Glutathione S-Transferase Inhibitors with a focus on Gsto-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione S-transferases (GSTs) are a superfamily of enzymes crucial for cellular detoxification by catalyzing the conjugation of glutathione to a wide array of endogenous and exogenous electrophilic compounds. The omega class of GSTs, particularly GSTO1-1 and GSTO2-2, has emerged as a significant area of research due to its implications in various diseases, including cancer and neurodegenerative disorders. This guide provides a detailed overview of the mechanism of action of GSTO inhibitors, with a specific focus on the available data for this compound.

The Glutathione S-Transferase Omega (GSTO) Family

The GSTO family consists of two main enzymes, GSTO1 and GSTO2, which exhibit unique catalytic activities compared to other GSTs. They possess thioltransferase and dehydroascorbate reductase activities, implicating them in cellular redox regulation and signaling pathways.

  • GSTO1 has been linked to the modulation of inflammatory pathways and cancer drug resistance. It is known to interact with and regulate the function of proteins involved in cell survival and proliferation, such as Akt and MEK1/2.

  • GSTO2 has been shown to play a role in cell growth, mitochondrial function, and the p38/β-catenin signaling pathway. It has also been implicated in neurodegenerative processes, where its overexpression can reduce cytoplasmic protein aggregates.

Mechanism of Action of GSTO Inhibitors

The primary mechanism of action for many potent GSTO1 inhibitors involves the covalent modification of a catalytic cysteine residue in the active site of the enzyme. This irreversible inhibition leads to a loss of enzyme function, thereby impacting downstream cellular processes.

This compound: A Pan-Glutathione S-Transferase Inhibitor

While the name "this compound" suggests specificity for the omega class, available data indicate that it is a broader inhibitor of the glutathione S-transferase family. It demonstrates inhibitory activity against multiple GST isozymes, including GSTA2, GSTM1, and GSTP1-1.

The primary therapeutic potential of this compound, as suggested by in vitro studies, lies in its ability to act as a chemosensitizer. By inhibiting GSTs, this compound can enhance the efficacy of cytotoxic chemotherapy drugs. This synergistic effect is achieved by preventing the detoxification of these drugs by GSTs in cancer cells. For instance, this compound has been shown to significantly enhance the cell viability inhibition of cisplatin and thiotepa in breast cancer cell lines.

Quantitative Data on GST Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of this compound and a well-characterized GSTO1-specific inhibitor, GSTO1-IN-1 (also known as C1-27).

InhibitorTargetIC50Reference
This compound GSTA23.6 µM
GSTM116.3 µM
GSTP1-11.4 µM
GSTO1-IN-1 (C1-27) GSTO131 nM

Signaling Pathways Modulated by GSTOs

The inhibition of GSTOs can have significant downstream effects on cellular signaling pathways.

GSTO1 Signaling

GSTO1 activity has been shown to suppress the activation of Akt and MEK1/2 kinases. Inhibition of GSTO1 can, therefore, lead to the activation of these pathways, which are involved in cell survival, growth, and metabolism.

GSTO1_Signaling GSTO1 GSTO1 Akt Akt GSTO1->Akt Inhibits Activation MEK1_2 MEK1/2 GSTO1->MEK1_2 Inhibits Activation CellSurvival Cell Survival, Growth, Metabolism Akt->CellSurvival MEK1_2->CellSurvival

Caption: GSTO1-mediated inhibition of Akt and MEK1/2 signaling pathways.

GSTO2 Signaling

GSTO2 is involved in the regulation of the p38 MAPK pathway, which in turn affects β-catenin expression. Loss of GSTO2 function can lead to decreased p38 phosphorylation and subsequent stabilization of β-catenin, promoting cell growth.

GSTO2_Signaling GSTO2 GSTO2 p38 p38 MAPK GSTO2->p38 Activates beta_catenin β-catenin p38->beta_catenin Inhibits CellGrowth Cell Growth beta_catenin->CellGrowth

Caption: GSTO2-mediated regulation of the p38/β-catenin signaling pathway.

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize GSTO inhibitors.

Enzyme Inhibition Assay
  • Objective: To determine the IC50 value of an inhibitor against a specific GST enzyme.

  • Methodology: Recombinant GSTO1 protein is incubated with the inhibitor at various concentrations. The enzymatic activity is then measured using a substrate like 5-chloromethylfluorescein diacetate (CMFDA), which becomes fluorescent upon conjugation with glutathione. The reduction in fluorescence signal corresponds to the inhibition of enzyme activity. The IC50 value is calculated from the dose-response curve.

Cellular Viability Assay (MTT Assay)
  • Objective: To assess the effect of an inhibitor on the viability of cancer cells.

  • Methodology: Cancer cell lines (e.g., HCT116, MCF-7, MDA-MB-231) are seeded in 96-well plates. After cell attachment, they are treated with the inhibitor at various concentrations for a specified period (e.g., 72 hours). MTT solution is then added, which is converted to formazan crystals by viable cells. The formazan is dissolved, and the absorbance is measured to determine cell viability relative to untreated controls.

In Vivo Xenograft Model
  • Objective: To evaluate the in vivo efficacy of an inhibitor in a tumor model.

  • Methodology: Human cancer cells (e.g., HCT116) are injected subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with the inhibitor or a vehicle control. Tumor growth is monitored over several weeks. At the end of the study, tumor volume and weight are measured to assess the anti-tumor efficacy of the inhibitor.

Experimental Workflow for Inhibitor Characterization

The following diagram illustrates a typical workflow for the discovery and characterization of a GSTO inhibitor.

inhibitor_workflow cluster_discovery Discovery cluster_optimization Optimization cluster_characterization Characterization HTS High-Throughput Screening (e.g., fluopol-ABPP) Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (e.g., competitive ABPP) Hit_ID->Lead_Opt In_Vitro In Vitro Assays (Enzyme Inhibition, Cell Viability) Lead_Opt->In_Vitro In_Vivo In Vivo Models (Xenografts) In_Vitro->In_Vivo Mechanism Mechanism of Action Studies (Signaling Pathways) In_Vitro->Mechanism

Caption: A generalized workflow for the discovery and characterization of GSTO inhibitors.

Conclusion

The inhibition of glutathione S-transferases, particularly the omega class, presents a promising therapeutic strategy for various diseases. While this compound is a pan-GST inhibitor with demonstrated chemosensitizing effects, further research is needed to elucidate its specific mechanism of action on GSTO1 and GSTO2. The detailed study of more specific inhibitors like GSTO1-IN-1 provides a valuable framework for understanding the potential downstream cellular consequences of GSTO inhibition, including the modulation of key signaling pathways involved in cell survival and growth. Future drug development efforts may focus on designing more selective GSTO inhibitors to minimize off-target effects and maximize therapeutic efficacy.

Troubleshooting & Optimization

Gsto-IN-2 Technical Support Center: Troubleshooting Experimental Variability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a centralized resource for addressing common sources of variability in experiments involving the Glutathione S-transferase (GST) inhibitor, Gsto-IN-2. The following frequently asked questions (FAQs), troubleshooting tables, and standardized protocols are designed to help you achieve more consistent and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an inhibitor of Glutathione S-transferase (GST) isozymes. It has been shown to inhibit GSTA2, GSTM1, and GSTP1-1 with varying potencies.[1][2][3] The primary application of this compound in research is to block the detoxification function of GSTs, thereby sensitizing cancer cells to chemotherapy agents.[1][2] GST enzymes are involved in the metabolism of xenobiotics and carcinogens.[4]

Q2: How should I prepare and store this compound stock solutions to ensure stability and potency?

A2: Proper handling of this compound is critical for experimental success. This compound is soluble in DMSO.[2] To maintain its stability, you should prepare a concentrated stock solution, aliquot it into single-use volumes, and store it frozen. This practice prevents degradation that can occur from repeated freeze-thaw cycles.[1][2] Please note the different storage recommendations from suppliers and choose the one that best fits your experimental timeline.

Q3: My this compound solution shows signs of precipitation. What should I do?

A3: If you observe precipitation or phase separation, gentle warming of the solution to 37°C and/or sonication in an ultrasonic bath can be used to aid dissolution.[1][2] Always ensure the compound is fully dissolved before adding it to your experimental system.

Section 2: Quantitative Data Summary

For reliable experimental design, refer to the following quantitative data for this compound.

Table 1: this compound Inhibitory Activity (IC₅₀)

Target Isozyme IC₅₀ Value (µM) Source
GSTP1-1 1.4 [1][2][3]
GSTA2 3.6 [1][2][3]

| GSTM1 | 16.3 |[1][2][3] |

Table 2: Recommended Storage Conditions for Stock Solutions

Temperature Recommended Duration Source
-20°C 1 year (or 1 month) [1][2]
-80°C 2 years (or 6 months) [1][2]

Note: Discrepancies in storage duration exist between suppliers. For long-term studies, storage at -80°C is recommended.

Section 3: Troubleshooting Experimental Variability

Q4: I am observing significant variability in my cell viability assays when testing this compound synergy with chemotherapy. What are the potential causes?

A4: Variability in synergy experiments can arise from multiple factors, ranging from reagent handling to biological differences in your model system. The following table outlines common causes and suggests solutions.

Table 3: Troubleshooting Guide for Inconsistent Synergy Assay Results

Potential Cause Recommended Solution(s)
This compound Instability Prepare fresh working solutions from a new, single-use aliquot of the stock solution for each experiment. Avoid repeated freeze-thaw cycles.[1]
Improper Dissolution Before use, visually inspect your this compound solution for precipitates. If present, warm to 37°C and/or sonicate to redissolve.[1][2]
Cell Line-Specific GST Expression The effect of this compound is dependent on the expression of its target GST isozymes. Quantify the expression levels of GSTP1, GSTA2, and GSTM1 in your cell lines via Western Blot or qPCR to correlate with the observed inhibitor effect.
Sub-optimal Drug Concentrations Perform a dose-response matrix experiment, testing a wide range of concentrations for both this compound and the chemotherapeutic agent to identify the optimal concentrations for synergy.
Inconsistent Cell Health or Density Standardize your cell culture practices. Ensure consistent cell seeding density, passage number, and overall cell health to minimize this source of variability.

| Assay Timing and Duration | Optimize the incubation time for your specific cell line and drug combination. A 48-72 hour incubation is typical, but this may need adjustment. |

Q5: My experimental results suggest potential off-target effects. How can I investigate this?

A5: Off-target effects occur when a compound interacts with proteins other than its intended target.[5][6] If you suspect off-target activity, consider the following control experiments:

  • Use a Different GST Inhibitor: Compare the phenotype observed with this compound to that of a structurally unrelated GST inhibitor.

  • Genetic Controls: If available, use cell lines with CRISPR/Cas9-mediated knockout or shRNA-mediated knockdown of GSTO1 or GSTO2 to confirm that the observed effect is target-dependent.

  • Profile Downstream Pathways: Research suggests GSTO proteins may be involved in signaling pathways like the p38/β-catenin axis.[7] Investigating key nodes in related pathways could provide mechanistic insight into unexpected results.

Section 4: Standardized Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Reconstitution: To prepare a 10 mM stock solution, add the appropriate volume of 100% DMSO to the vial of this compound powder. For example, for 10 mg of this compound (MW: 620.77 g/mol ), add 1.611 mL of DMSO.

  • Dissolution: Vortex thoroughly. If necessary, warm the vial to 37°C or place it in an ultrasonic water bath for 5-10 minutes to ensure the compound is fully dissolved.[2]

  • Aliquoting and Storage: Dispense the stock solution into single-use, low-binding microcentrifuge tubes. Store immediately at -80°C for long-term stability.[1]

  • Working Solution Preparation: On the day of the experiment, thaw a single aliquot of the stock solution. Dilute it to the final desired concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all conditions and typically does not exceed 0.5% to avoid solvent toxicity.

Protocol 2: Cell Viability Assay for Synergy Analysis

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.

  • Drug Preparation: Prepare a dilution series for this compound and the chemotherapeutic agent in separate plates or tubes.

  • Treatment: Add the drugs to the cells, alone and in combination, according to a dose-response matrix design. Include vehicle control (e.g., DMSO-treated) wells.

  • Incubation: Incubate the plate for 48 to 72 hours, or for a previously optimized duration.

  • Viability Measurement: Add a cell viability reagent (e.g., MTS or MTT) and incubate according to the manufacturer's instructions.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Normalize the absorbance readings to the vehicle control to calculate the percentage of cell viability. Use a synergy analysis software (e.g., using the Bliss Independence or Loewe Additivity models) to determine if the drug combination is synergistic, additive, or antagonistic.

Section 5: Visual Guides and Workflows

Gsto_IN_2_Mechanism cluster_0 Cellular Environment Chemo Chemotherapy Drug GST GST Enzyme Chemo->GST Detoxification Viability Cancer Cell Viability Chemo->Viability Reduces Detox Detoxified Drug (Inactive) GST->Detox Detox->Viability No Effect Inhibitor This compound Inhibitor->GST Inhibition

Caption: Mechanism of this compound action in sensitizing cancer cells to chemotherapy.

Synergy_Workflow start Start: Seed Cells in 96-Well Plate adhere Incubate for 24h to Allow Adherence start->adhere treat Treat Cells with this compound and/or Chemotherapy Agent adhere->treat incubate Incubate for Optimized Duration (e.g., 48-72h) treat->incubate reagent Add Cell Viability Reagent (e.g., MTS/MTT) incubate->reagent measure Measure Absorbance with Plate Reader reagent->measure analyze Calculate % Viability and Synergy Score measure->analyze end End: Report Results analyze->end

Caption: Standard experimental workflow for a this compound synergy assay.

Troubleshooting_Flow start High Experimental Variability? stock Check this compound Stock Solution start->stock Reagent Issue culture Review Cell Culture Practices start->culture Biological Issue assay Examine Assay Protocol start->assay Methodological Issue stock_q Was it freshly prepared from a new aliquot? stock->stock_q culture_q Are cell density and passage number consistent? culture->culture_q assay_q Are drug concentrations and incubation times optimal? assay->assay_q fix_stock Fix: Prepare fresh stock and working solutions. stock_q->fix_stock No ok Problem Likely Resolved stock_q->ok Yes fix_culture Fix: Standardize cell handling protocols. culture_q->fix_culture No culture_q->ok Yes fix_assay Fix: Re-optimize assay parameters. assay_q->fix_assay No assay_q->ok Yes

Caption: A logical flow diagram for troubleshooting sources of experimental variability.

References

Validation & Comparative

Gsto-IN-2 in Focus: A Comparative Analysis of Glutathione S-Transferase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Gsto-IN-2 against other well-established Glutathione S-Transferase (GST) inhibitors. This document outlines key performance data, experimental methodologies, and impacts on cellular signaling pathways to inform strategic research and development decisions.

Glutathione S-transferases (GSTs) are a superfamily of enzymes pivotal in the detoxification of a wide array of endogenous and exogenous electrophilic compounds. Their overexpression in various cancer cells is a significant contributor to multidrug resistance, making them a prime target for therapeutic intervention. This guide focuses on this compound, a potent GST inhibitor, and compares its efficacy and specificity with other known inhibitors, namely Ethacrynic acid and NBDHEX.

Performance Comparison of GST Inhibitors

The inhibitory potential of this compound and other selected compounds against key GST isoforms is summarized below. The data highlights the concentration required to inhibit 50% of the enzyme's activity (IC50), providing a quantitative measure of potency.

InhibitorGSTA2 IC50 (µM)GSTM1 IC50 (µM)GSTP1-1 IC50 (µM)
This compound 3.6[1][2]16.3[1][2]1.4[1][2]
Ethacrynic acid 4.6 - 6.0 (alpha-class)[3]0.3 - 1.9 (mu-class)[3]3.3 - 4.8 (pi-class)[3]
NBDHEX Data not availableData not available0.80[4][5]

Experimental Protocols

The determination of GST inhibitory activity is crucial for the comparative assessment of compounds like this compound. A standard and widely adopted method for this is the in vitro GST activity assay using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.

General Principle of the GST Activity Assay

This spectrophotometric assay measures the conjugation of glutathione (GSH) to the substrate CDNB, a reaction catalyzed by GSTs. The product of this reaction, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm. The rate of increase in absorbance at this wavelength is directly proportional to the GST activity. To determine the IC50 value of an inhibitor, the assay is performed with a fixed concentration of the GST enzyme and varying concentrations of the inhibitor.

Detailed Experimental Workflow

Below is a generalized workflow for determining the IC50 of a GST inhibitor.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis reagents Prepare Reagents: - Assay Buffer (e.g., Phosphate buffer, pH 6.5) - Reduced Glutathione (GSH) solution - CDNB solution in ethanol - Purified GST isozymes (GSTA2, GSTM1, GSTP1-1) - Test Inhibitor stock solutions plate_prep Prepare 96-well plate with serial dilutions of the inhibitor reagents->plate_prep add_enzyme Add a constant concentration of a specific GST isozyme to each well plate_prep->add_enzyme pre_incubation Pre-incubate the enzyme and inhibitor add_enzyme->pre_incubation initiate_reaction Initiate the reaction by adding GSH and CDNB pre_incubation->initiate_reaction read_absorbance Measure the change in absorbance at 340 nm over time using a plate reader initiate_reaction->read_absorbance calculate_activity Calculate the rate of reaction (GST activity) for each inhibitor concentration read_absorbance->calculate_activity plot_data Plot percentage of GST inhibition versus inhibitor concentration calculate_activity->plot_data determine_ic50 Determine the IC50 value from the dose-response curve plot_data->determine_ic50

Caption: Generalized workflow for determining the IC50 of a GST inhibitor.

Impact on Cellular Signaling Pathways

GST inhibitors exert their effects not only by direct enzyme inhibition but also by modulating critical cellular signaling pathways in which GSTs, particularly GSTP1, play a regulatory role.

Modulation of the MAPK Signaling Pathway

GSTP1 is a known negative regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, a key component of the Mitogen-Activated Protein Kinase (MAPK) cascade that governs cellular responses to stress, proliferation, and apoptosis.[6][7][8] Under normal conditions, GSTP1 binds to JNK, inhibiting its activity.[6][7][8] GST inhibitors can disrupt this interaction, leading to the activation of the JNK pathway.

mapk_pathway cluster_inhibition Effect of GST Inhibitors cluster_pathway MAPK Signaling Cascade inhibitor GST Inhibitor (e.g., this compound, NBDHEX) gstp1 GSTP1 inhibitor->gstp1 Inhibits jnk JNK gstp1->jnk Inhibits (Direct Binding) traf2 TRAF2 gstp1->traf2 Inhibits (Direct Binding) cjun c-Jun jnk->cjun Phosphorylates & Activates ask1 ASK1 traf2->ask1 Activates ask1->jnk Activates apoptosis Apoptosis / Stress Response cjun->apoptosis

Caption: Regulation of the MAPK/JNK signaling pathway by GSTP1 and the effect of GST inhibitors.

As depicted, inhibitors of GSTP1 can lead to the dissociation of the GSTP1-JNK complex, thereby activating JNK and its downstream targets like c-Jun, which can trigger apoptosis or other stress responses. NBDHEX, for instance, has been shown to induce apoptosis by disrupting the interaction between GSTP1-1 and key signaling effectors.

Influence on the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. Recent studies have indicated that GSTP can modulate NF-κB signaling.[9][10] GSTP can interact with components of the NF-κB pathway, such as IκBα and IKKβ, thereby attenuating NF-κB activation.[9][10] Inhibition of GSTP can thus lead to enhanced NF-κB activity.

nfkb_pathway cluster_inhibition Effect of GST Inhibitors cluster_pathway NF-κB Signaling Cascade inhibitor GST Inhibitor (e.g., Ethacrynic acid) gstp GSTP inhibitor->gstp Inhibits ikk IKK Complex gstp->ikk Attenuates Activation ikba IκBα ikk->ikba Phosphorylates for Degradation nfkb NF-κB ikba->nfkb Inhibits (Sequesters in Cytoplasm) nucleus Nucleus nfkb->nucleus Translocates gene_expression Pro-inflammatory & Survival Gene Expression nfkb->gene_expression Activates Transcription

Caption: Modulation of the NF-κB signaling pathway by GSTP and the impact of its inhibition.

Ethacrynic acid, a known GST inhibitor, is also a potent inhibitor of the NF-κB signaling pathway, suggesting a potential interplay between its GST inhibitory activity and its effects on this pathway.[11] By inhibiting GSTP, compounds may indirectly promote the activation of NF-κB, leading to the expression of genes involved in inflammation and cell survival.

Conclusion

This compound demonstrates potent and specific inhibition against key GST isoforms, particularly GSTP1-1. When compared to broader-acting inhibitors like Ethacrynic acid and the more GSTP1-1/M2-2-focused NBDHEX, this compound's profile suggests its potential for targeted therapeutic applications. The ability of these inhibitors to modulate critical cellular signaling pathways, such as the MAPK and NF-κB cascades, underscores their potential to overcome drug resistance and induce apoptosis in cancer cells. Further research into the isoform-specific effects and the precise molecular mechanisms of action of these inhibitors will be crucial for the development of next-generation cancer therapeutics.

References

Gsto-IN-2: A Comparative Analysis of Efficacy in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of Gsto-IN-2, a glutathione S-transferase (GST) inhibitor, across different cancer types based on available preclinical data. This compound has emerged as a potential therapeutic agent due to its ability to sensitize cancer cells to conventional chemotherapy. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting GST enzymes in oncology.

Overview of this compound

This compound is a potent inhibitor of several Glutathione S-transferase isoenzymes, with IC50 values of 3.6 µM for GSTA2, 16.3 µM for GSTM1, and 1.4 µM for GSTP1-1.[1][2][3] GSTs are a family of enzymes that play a crucial role in cellular detoxification processes, but their overexpression in cancer cells is linked to resistance to chemotherapy. By inhibiting these enzymes, this compound aims to restore the efficacy of cytotoxic drugs.

Efficacy in Breast Cancer

Preclinical studies have demonstrated the synergistic effect of this compound with standard chemotherapeutic agents in breast cancer cell lines. Specifically, in MCF-7 and MDA-MB-231 breast cancer cells, this compound has been shown to significantly enhance the cytotoxic effects of cisplatin and thiotepa.[1][3]

Data Summary:
Cell LineChemotherapeutic AgentThis compound Concentration (µM)Enhancement of Cell Viability Inhibition
MCF-7Cisplatin50Up to 640%[1][3]
MDA-MB-231Cisplatin50Up to 270%[1][3]
MCF-7Thiotepa25Up to 170%[1][3]
MCF-7Thiotepa50Up to 320%[1][3]
MDA-MB-231Thiotepa25Up to 180%[1][3]
MDA-MB-231Thiotepa50Up to 270%[1][3]

Efficacy in Other Cancer Types

Currently, published data on the efficacy of this compound in other cancer types, such as lung, colon, or prostate cancer, is limited. While the role of GST enzymes, particularly GSTP1, is well-documented in the development and chemoresistance of various tumors, specific studies evaluating the therapeutic potential of this compound in these malignancies are not yet available in the public domain.[2][4][5][6][7][8] The development of other GST inhibitors, such as NBF-006 for lung cancer and C1-27 for colorectal cancer, suggests that targeting GSTs is a promising strategy across different solid tumors.[1]

Experimental Protocols

Cell Viability Assay

The enhancement of chemotherapy-induced inhibition of cell viability by this compound was determined using standard cell viability assays, such as the MTT or SRB assay.

Methodology:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a range of concentrations of the chemotherapeutic agent (e.g., cisplatin, thiotepa) in the presence or absence of this compound at various concentrations (e.g., 25 µM, 50 µM).

  • Control wells with vehicle (e.g., DMSO) are included.

  • After a specified incubation period (e.g., 72 hours), a cell viability reagent (e.g., MTT, SRB) is added to each well.

  • Following another incubation period, the absorbance is measured using a microplate reader.

  • The percentage of cell viability inhibition is calculated relative to the vehicle-treated control cells. The enhancement of inhibition is determined by comparing the effects of the combination treatment to the single-agent treatments.

In Vivo Experimental Protocol (General Guidance)

For in vivo studies, this compound can be formulated for administration in animal models.

Formulation:

  • Protocol 1: A 10% DMSO and 90% corn oil solution can be prepared. For a 1 mL working solution, 100 µL of a 25.0 mg/mL DMSO stock solution is added to 900 µL of corn oil and mixed thoroughly.[1]

  • Protocol 2: A solution with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be prepared by adding each solvent sequentially.[1]

  • Protocol 3: A solution of 10% DMSO and 90% (20% SBE-β-CD in Saline) can be prepared. For a 1 mL working solution, 100 µL of a 25.0 mg/mL DMSO stock solution is added to 900 µL of 20% SBE-β-CD in saline and mixed.[1]

It is recommended to prepare the working solution for in vivo experiments freshly on the same day of use.[1] If precipitation occurs, heating and/or sonication can be used to aid dissolution.[1]

Signaling Pathways and Mechanisms

Glutathione S-transferases, particularly GSTP1, can modulate key signaling pathways involved in cell survival and proliferation, such as the mitogen-activated protein kinase (MAPK) pathway.[2][4] GSTP1 can directly interact with and inhibit c-Jun N-terminal kinase (JNK), a member of the MAPK family, thereby suppressing apoptosis.[2] By inhibiting GSTP1, this compound can potentially restore JNK-mediated apoptotic signaling in cancer cells, contributing to its chemosensitizing effect.

GSTP1_JNK_Pathway Chemotherapy Chemotherapeutic Agents ROS Reactive Oxygen Species (ROS) Chemotherapy->ROS JNK JNK ROS->JNK Activates GstoIN2 This compound GSTP1 GSTP1 GstoIN2->GSTP1 Inhibits GSTP1->JNK Inhibits Apoptosis Apoptosis JNK->Apoptosis Promotes

Caption: this compound inhibits GSTP1, leading to the activation of the JNK pathway and promoting apoptosis.

Experimental Workflow

The evaluation of this compound's efficacy typically follows a standard preclinical drug discovery workflow, starting from in vitro characterization to in vivo validation.

Experimental_Workflow InVitro In Vitro Studies CellViability Cell Viability Assays (e.g., MTT, SRB) InVitro->CellViability Mechanism Mechanism of Action Studies (e.g., Western Blot for signaling pathways) InVitro->Mechanism InVivo In Vivo Studies CellViability->InVivo Mechanism->InVivo Xenograft Cancer Cell Line Xenograft Models InVivo->Xenograft PDX Patient-Derived Xenograft (PDX) Models InVivo->PDX Toxicity Toxicity and Pharmacokinetic Studies InVivo->Toxicity Efficacy Evaluation of Anti-tumor Efficacy (Tumor growth inhibition) Xenograft->Efficacy PDX->Efficacy

Caption: A typical preclinical workflow for evaluating the anticancer efficacy of this compound.

References

Gsto-IN-2: A Head-to-Head Comparison with Other GSTP1-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Analysis

Glutathione S-transferase P1-1 (GSTP1-1) is a critical enzyme in cellular detoxification pathways and a key player in the development of resistance to chemotherapy. Its overexpression in various cancer types has made it a significant target for therapeutic intervention. This guide provides a head-to-head comparison of Gsto-IN-2 with other notable GSTP1-1 inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.

Quantitative Comparison of Inhibitor Potency

The efficacy of an inhibitor is primarily determined by its potency, often measured by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes the available quantitative data for this compound and other prominent GSTP1-1 inhibitors.

InhibitorIC50 for GSTP1-1 (µM)Ki (µM)Selectivity Notes
This compound 1.4[1]-Also inhibits GSTA2 (IC50 = 3.6 µM) and GSTM1 (IC50 = 16.3 µM)[1]
NBDHEX0.80[2]-Less specific for GSTP1-1 than for GSTM2-2 (IC50 < 0.01 µM)[2]
LAS170.5[3]-A potent and selective tyrosine-directed irreversible inhibitor[3]
Coniferyl ferulate0.3[4]-Potent inhibitor of human placental GST[4]
TLK117>200 (in HT29 cells)[5]0.4[1]The active metabolite of the prodrug TLK199 (IC50 = 22 µM in HT29 cells)[5]
Ethacrynic acid3.3 - 4.8[6]11.5[7]Potent reversible inhibitor[6]
Auranofin32.9[8]-Gold(I)-containing compound[8]
Piperlongumine (hPL)-199[9]The value is for the hydrolysis product (hPL) of Piperlongumine[9]

Mechanism of Action

Understanding the mechanism by which these inhibitors function is crucial for interpreting experimental results and for the rational design of new therapeutic agents.

  • This compound : Functions as a glutathione S-transferase inhibitor. It has been shown to have a synergistic effect with chemotherapy drugs in breast cancer cell lines by inactivating GST isozymes.

  • NBDHEX : Acts as a suicide substrate for GSTs. It forms a stable σ-complex with GST-bound glutathione (GSH), leading to the inhibition of the enzyme. This action can also disrupt the interaction between GSTP1-1 and the c-Jun N-terminal kinase (JNK), a key component of apoptotic signaling pathways[2][10].

  • LAS17 : This is a potent and selective tyrosine-directed irreversible inhibitor of GSTP1[3]. It covalently modifies the functional tyrosine residue Y108 in human GSTP1[11].

  • Coniferyl ferulate : A reversible noncompetitive inhibitor with respect to both GSH and the substrate 1-chloro-2,4-dinitrobenzene (CDNB)[4].

  • TLK117 : The active metabolite of the prodrug TLK199, it is a specific and competitive inhibitor of GSTP1-1[1][5].

  • Ethacrynic acid : This diuretic drug is a potent reversible inhibitor of GSTs[6]. Its mechanism involves the covalent binding of the ethacrynic acid-GSH conjugate to the enzyme[12].

  • Auranofin : As a gold(I)-containing compound, its inhibitory effect on GSTP1-1 does not appear to be dependent on cysteine residues, suggesting a different binding mechanism compared to other inhibitors[8].

  • Piperlongumine : This natural product acts as a prodrug. Intracellularly, it is hydrolyzed to a product (hPL) that then forms a conjugate with GSH. This conjugate blocks the active site of GSTP1-1, leading to its inhibition[9][13].

Experimental Protocols

GSTP1-1 Enzyme Inhibition Assay (Using CDNB)

This is a standard spectrophotometric method to determine the inhibitory activity of compounds against GSTP1-1.

Materials:

  • Recombinant human GSTP1-1 enzyme

  • Reduced glutathione (GSH)

  • 1-chloro-2,4-dinitrobenzene (CDNB)

  • Potassium phosphate buffer (0.1 M, pH 6.5)

  • Test inhibitor compound

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the following to each well:

    • Potassium phosphate buffer

    • GSH solution (final concentration typically 1 mM)

    • GSTP1-1 enzyme solution (concentration to be optimized for linear reaction kinetics)

    • Test inhibitor at various concentrations.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding CDNB solution (final concentration typically 1 mM).

  • Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer. The product of the reaction, S-(2,4-dinitrophenyl)glutathione, absorbs light at this wavelength.

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.

  • Determine the percent inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.

For a detailed high-throughput screening adaptation of this protocol, refer to the methodology described in Pereira et al., 2022[14].

Visualizing Key Pathways and Workflows

To better understand the context of GSTP1-1 inhibition, the following diagrams illustrate the GSTP1-1 signaling pathway and a typical experimental workflow for inhibitor screening.

GSTP1_Signaling_Pathway cluster_stress Cellular Stress (e.g., Oxidative Stress, Chemotherapy) cluster_jnk_pathway JNK Signaling Pathway cluster_gstp1_regulation GSTP1-1 Regulation Stress Stress GSTP1-1_JNK_Complex GSTP1-1:JNK Complex (Inactive) Stress->GSTP1-1_JNK_Complex Dissociation JNK JNK c-Jun c-Jun JNK->c-Jun Phosphorylation JNK->GSTP1-1_JNK_Complex Apoptosis Apoptosis c-Jun->Apoptosis Transcriptional Activation GSTP1-1 GSTP1-1 GSTP1-1->GSTP1-1_JNK_Complex Inhibitors This compound, etc. Inhibitors->GSTP1-1 Inhibition

Caption: GSTP1-1 negatively regulates the JNK signaling pathway.

Inhibitor_Screening_Workflow start Start: Compound Library assay_prep Prepare Assay Plate: GSTP1-1, GSH, Buffer start->assay_prep add_inhibitor Add Test Inhibitors assay_prep->add_inhibitor pre_incubation Pre-incubation add_inhibitor->pre_incubation add_substrate Add Substrate (CDNB) pre_incubation->add_substrate measure_activity Measure Absorbance at 340 nm add_substrate->measure_activity data_analysis Calculate % Inhibition measure_activity->data_analysis ic50_determination Determine IC50 Values data_analysis->ic50_determination end End: Identify Potent Inhibitors ic50_determination->end

Caption: Workflow for screening GSTP1-1 inhibitors.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.